molecular formula C7H7NO3 B087177 2-Methyl-6-nitrophenol CAS No. 13073-29-5

2-Methyl-6-nitrophenol

Cat. No.: B087177
CAS No.: 13073-29-5
M. Wt: 153.14 g/mol
InChI Key: AQDKZPFDOWHRDZ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrophenol, also known as 2-Hydroxy-3-nitrotoluene, is an aromatic compound with the molecular formula C7H7NO3. It is characterized by the presence of both a methyl group and a nitro group attached to a phenol ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-nitrophenol can be synthesized through the nitration of o-methylphenolThe reaction is typically carried out at a controlled temperature to ensure selective nitration at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-6-nitrophenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitrophenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison: this compound is unique due to the specific positioning of the methyl and nitro groups on the phenol ring. This positioning influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different reactivity in substitution reactions and varying degrees of biological activity .

Properties

IUPAC Name

2-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKZPFDOWHRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074491
Record name 6-Nitro-o-cresol
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13073-29-5
Record name 6-Nitro-o-cresol
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Record name 13073-29-5
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Record name 6-Nitro-o-cresol
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Record name 2-methyl-6-nitrophenol
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Record name 6-NITRO-O-CRESOL
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Synthesis routes and methods I

Procedure details

To an ice-cooled solution of 2-methylphenol (10.8 g, 0.1-mmol) in acetic acid, fuming nitric acid (6.3 g) was slowly added with stirring to start reaction. The reaction mixture was stirred at a temperature of 20° C. or below for 1 h and thereafter poured into ice water. The reaction product was extracted with ethyl acetate and the extracted layer was washed with water, saturated sodium hydrogencarbonate and a saturated aqueous solution of sodium chloride in the order written. Thereafter, the washed layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography with a benzene-ethyl acetate mixture used as eluant, thereby giving the desired compound, 2-methyl-6-nitrophenol, in an amount of 1.3 g.
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Synthesis routes and methods II

Procedure details

The title compound was prepared in the same manner as indicated for the synthesis of 2-ethyl-6-nitrophenol and was converted to the corresponding trifluoromethane sulfonate according to the procedure described in Example 26.
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Synthesis routes and methods III

Procedure details

To an ice-cooled solution of 2-methylphenol (10.8 g, 0.1 mmol) in acetic acid, fuming nitric acid (6.3 g) was slowly added with stirring to start reaction. The reaction mixture was stirred at a temperature of 20° C. or below for 1 h and thereafter poured into ice water. The reaction product was extracted with ethyl acetate and the extracted layer was washed with water, saturated sodium hydrogencarbonate and a saturated aqueous solution of sodium chloride in the order written. Thereafter, the washed layer was dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography with a benzene-ethyl acetate mixture used as eluant, thereby giving the desired compound, 2-methyl-6-nitrophenol, in an amount of 1.3 g.
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Name
ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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